molecular formula C20H19ClN2O3 B2973942 3-(2-chlorophenyl)-N-(3-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide CAS No. 329702-38-7

3-(2-chlorophenyl)-N-(3-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B2973942
CAS RN: 329702-38-7
M. Wt: 370.83
InChI Key: JOQBIVGLDKRUSV-UHFFFAOYSA-N
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Description

Compounds like this one, which contain isoxazole rings and aromatic groups, are often used in medicinal chemistry. They can have various biological activities depending on their exact structure and the groups they contain .


Synthesis Analysis

The synthesis of such compounds usually involves the formation of the isoxazole ring, which can be achieved through several methods, including 1,3-dipolar cycloaddition or the reaction of hydroxylamines with α,β-unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure. The isoxazole ring is relatively stable but can undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen. The aromatic rings could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques. These properties would be influenced by factors like the presence of polar groups and the overall shape of the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. It could potentially interact with various enzymes or receptors in the body, but without specific information, it’s difficult to predict the exact mechanism .

Future Directions

The future research on this compound would likely involve further exploration of its biological activity and potential uses in medicine. This could involve in vitro and in vivo testing, as well as studies to optimize its structure for better activity or reduced side effects .

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(3-propan-2-yloxyphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-12(2)25-15-8-6-7-14(11-15)22-20(24)18-13(3)26-23-19(18)16-9-4-5-10-17(16)21/h4-12H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQBIVGLDKRUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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